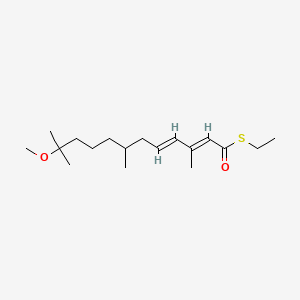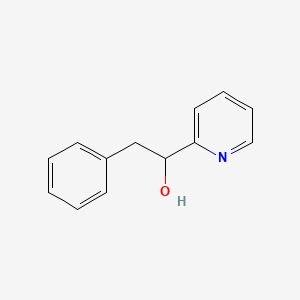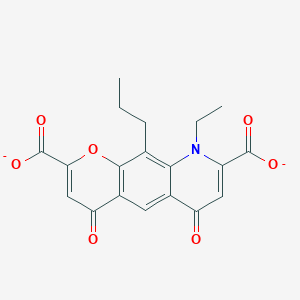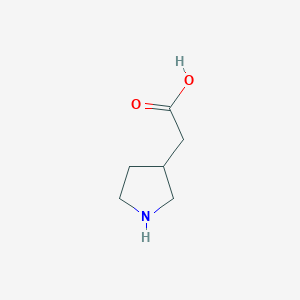
3-Pyrrolidineacetic acid
概要
説明
3-Pyrrolidineacetic acid is an organic compound with the molecular formula C6H11NO2 . It is used in the preparation of Xanthone derivatives for the treatment and prophylaxis of hepatitis B . It is also used in the preparation of Naphthalenes and Quinolines as ATX modulating agents .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, including 3-Pyrrolidineacetic acid, has been a topic of interest in recent years . The synthetic strategies used can be broadly categorized into two types: ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of 3-Pyrrolidineacetic acid is characterized by a five-membered pyrrolidine ring . The molecular weight of the compound is 129.16 .
Chemical Reactions Analysis
3-Pyrrolidineacetic acid is a triglyceride that gets broken down into smaller fatty acid units . It acts to reduce plasma triglyceride levels .
Physical And Chemical Properties Analysis
3-Pyrrolidineacetic acid has a density of 1.1±0.1 g/cm3, a boiling point of 272.3±13.0 °C at 760 mmHg, and a flash point of 118.5±19.8 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .
科学的研究の応用
3-Pyrrolidineacetic acid
is an amino acid derivative. It’s a compound with the empirical formula C6H11NO2 and a molecular weight of 129.16 . This compound is often used by medicinal chemists to obtain compounds for the treatment of human diseases .
The five-membered pyrrolidine ring, which is a part of 3-Pyrrolidineacetic acid, is widely used in drug discovery . The interest in this saturated scaffold is enhanced by:
- The possibility to efficiently explore the pharmacophore space due to sp3-hybridization .
- The contribution to the stereochemistry of the molecule .
- The increased three-dimensional (3D) coverage due to the non-planarity of the ring—a phenomenon called “pseudorotation” .
Antimicrobial and Antiviral Applications
Pyrrolidine derivatives have been found to exhibit antimicrobial and antiviral activities . They can be employed as pharmacophore groups, with some having antibacterial, antifungal, and antiviral properties .
Anticancer Applications
Certain pyrrolidine derivatives have shown potential as anticancer agents . For instance, a copper complex derivative was found to be approximately three times more potent than cisplatin against the SW480 cancer cell line .
Anti-inflammatory and Antioxidant Applications
Pyrrolidine derivatives have also been used in the development of anti-inflammatory and antioxidant drugs .
Anticonvulsant Applications
Some pyrrolidine derivatives have shown anticonvulsant activities, making them potential candidates for the development of drugs to treat seizure disorders .
Enzyme Inhibitory Effects
Pyrrolidine derivatives have diverse enzyme inhibitory effects, which can be utilized in the development of drugs targeting specific enzymes .
Biomedical Materials
Polylactic acid, a degradable and environmentally friendly polymer, is often used in the field of biomedicine . Lactic acid, as a synthetic raw material of polylactic acid, can be obtained by sugar fermentation . Polylactic acid has good physical properties, and its modification can optimize its properties to a certain extent . Polylactic acid blocks and blends play significant roles in drug delivery, implants, and tissue engineering .
Drug Research and Development
Compounds bearing pyrrolidine scaffolds, including 3-Pyrrolidineacetic acid, continue to be utilized as intermediates in drug research and development (R&D) studies for the development of molecules that could be new drug candidates .
Synthesis of Biologically Active Compounds
The five-membered pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Safety And Hazards
将来の方向性
The pyrrolidine ring, including 3-Pyrrolidineacetic acid, is a versatile scaffold for designing and developing novel biologically active compounds and drug candidates . The discovery of potential therapeutic agents that utilize different modes of action is of utmost significance to circumvent the constraints of existing drugs .
特性
IUPAC Name |
2-pyrrolidin-3-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2/c8-6(9)3-5-1-2-7-4-5/h5,7H,1-4H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUENRUZPZZFMCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Pyrrolidineacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



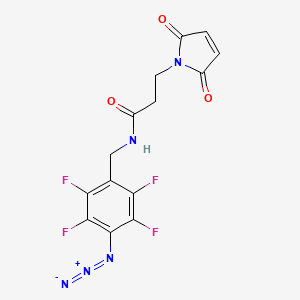
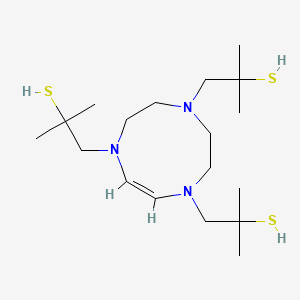
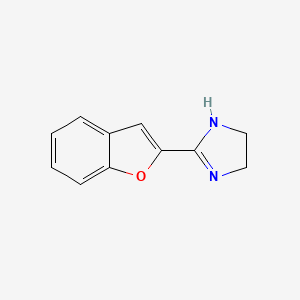
![3-(3-bromophenyl)-2-(4-fluorophenyl)-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c]imidazol-1-one](/img/structure/B1231565.png)
![2-[6-[(5-Chloro-2-methoxyphenyl)sulfamoyl]-2-oxo-1,3-benzoxazol-3-yl]acetic acid ethyl ester](/img/structure/B1231566.png)
![N-[2-(4-morpholinyl)ethyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1231569.png)



![(8S,11R,13S,14S,17S)-11-(4-acetylphenyl)-17-hydroxy-17-[(E)-3-hydroxyprop-1-enyl]-13-methyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1231577.png)

